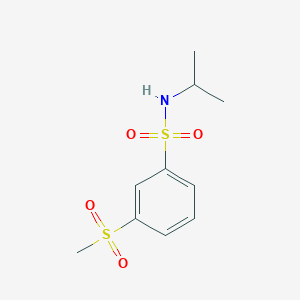![molecular formula C23H24N2O2 B4400406 N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B4400406.png)
N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide
Vue d'ensemble
Description
N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide, also known as NBDA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme, fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation. Inhibition of FAAH by NBDA leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in several diseases.
Mécanisme D'action
The mechanism of action of N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide involves inhibition of FAAH, which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body, leading to various physiological processes. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which enhances the activity of cannabinoid receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids are involved in various physiological processes, including pain, inflammation, and mood regulation. Therefore, the effects of this compound are primarily related to its potential therapeutic applications in these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide in lab experiments include its potent inhibition of FAAH and subsequent increase in endocannabinoid levels. This allows for the study of the role of endocannabinoids in various physiological processes and diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for optimization of the synthesis and reaction conditions to obtain high yields.
Orientations Futures
There are several future directions for the study of N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide and its potential therapeutic applications. These include the development of more potent and selective FAAH inhibitors, the optimization of the synthesis and reaction conditions for this compound, and the study of the role of endocannabinoids in various diseases. Additionally, the potential therapeutic applications of this compound in diseases such as pain, inflammation, and mood disorders warrant further investigation.
Applications De Recherche Scientifique
N-(tert-butyl)-3-[(1-naphthylacetyl)amino]benzamide has been extensively studied in various preclinical models of diseases, including pain, inflammation, anxiety, and depression. Inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which has been shown to have therapeutic potential in these diseases. For example, in a preclinical model of neuropathic pain, this compound was shown to reduce pain behavior and increase endocannabinoid levels. Similarly, in a preclinical model of anxiety and depression, this compound was shown to have anxiolytic and antidepressant effects.
Propriétés
IUPAC Name |
N-tert-butyl-3-[(2-naphthalen-1-ylacetyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-23(2,3)25-22(27)18-11-7-12-19(14-18)24-21(26)15-17-10-6-9-16-8-4-5-13-20(16)17/h4-14H,15H2,1-3H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCNBZKYBFIPHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-furylmethyl)-2-[3-(hydroxymethyl)phenoxy]acetamide](/img/structure/B4400325.png)
![1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4400333.png)
![4-chloro-N,N-bis[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4400340.png)
![4-[3-(3-nitrophenoxy)propyl]morpholine hydrochloride](/img/structure/B4400364.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400368.png)
![N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4400375.png)




![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide](/img/structure/B4400414.png)

![{2-[2-(benzyloxy)phenoxy]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B4400423.png)
